Remoxipride hydrochloride
Description
Significance of Remoxipride (B1679305) Hydrochloride as a Research Probe in Central Dopaminergic Systems
Remoxipride hydrochloride emerged as a significant research tool due to its selective antagonism of dopamine (B1211576) D2 receptors. nih.gov Although it was initially developed as an atypical antipsychotic, its unique pharmacological profile has made it a valuable probe for investigating the central dopaminergic systems. nih.govontosight.ai Its selectivity allows researchers to study the specific roles of D2 receptors in various brain pathways with greater precision than was possible with less selective compounds.
In research settings, remoxipride has been used to:
Investigate the differential roles of D2 receptors in various brain regions. For instance, it has been used to explore the functions of the mesolimbic versus the nigrostriatal dopaminergic pathways. nih.gov
Serve as a reference compound in the development of new antipsychotic agents. Its well-characterized binding profile and effects in animal models provide a benchmark for evaluating novel compounds. nih.gov
Be radiolabeled for use in positron emission tomography (PET) studies. nih.gov [11C]remoxipride has been used to visualize and quantify D2 receptor occupancy in the human brain in vivo, providing insights into the relationship between receptor blockade and clinical effects. nih.gov
Study the pharmacokinetics and metabolism of substituted benzamides. Research on remoxipride has provided valuable data on how these types of compounds are absorbed, distributed, metabolized, and excreted. nih.govnih.gov
Despite its withdrawal from clinical use due to safety concerns, remoxipride remains a compound of interest in preclinical research for its ability to selectively modulate D2 receptor activity. nih.govontosight.ai
Chemical Classification and Structural Features within Substituted Benzamide (B126) Derivatives
This compound belongs to the chemical class of substituted benzamides. ontosight.ai This class of compounds is characterized by a benzamide core structure, which consists of a benzene (B151609) ring attached to an amide group. The specific properties and pharmacological activity of different substituted benzamides are determined by the nature and position of the various substituents on the benzene ring and the amide nitrogen.
The chemical formula for this compound is C16H23BrN2O3·HCl, and its IUPAC name is (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride. bio-techne.com Key structural features include:
A 2,6-dimethoxybenzamide moiety.
A bromine atom at the 3-position of the benzene ring.
An (S)-1-ethyl-2-pyrrolidinylmethyl group attached to the amide nitrogen.
These structural characteristics, particularly the specific stereochemistry of the (S)-enantiomer and the substitution pattern on the benzamide ring, are crucial for its selective binding to D2 dopamine receptors. nih.gov The development of remoxipride was a result of systematic structure-activity relationship (SAR) studies on substituted benzamides, which aimed to optimize potency and selectivity for D2 receptors while minimizing off-target effects. nih.gov The anhydrous form of this compound, which lacks water molecules in its crystalline structure, has also been a subject of study, as this can influence its stability and bioavailability. ontosight.ai
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 73220-03-8 nih.gov |
| Molecular Formula | C16H24BrClN2O3 nih.gov |
| Molecular Weight | 407.73 g/mol rndsystems.com |
| IUPAC Name | 3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride nih.gov |
| InChIKey | WCPXLMIPGMFZMY-MERQFXBCSA-N bio-techne.com |
| UNII | QS4S72U30K ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
117591-79-4 |
|---|---|
Molecular Formula |
C16H26BrClN2O4 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1 |
InChI Key |
SPFVHFBNXPARTR-IDMXKUIJSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Other CAS No. |
117591-79-4 |
Related CAS |
80125-14-0 (Parent) |
Synonyms |
REMOXIPRIDEHYDROCHLORIDEMONOHYDRATE |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Remoxipride Hydrochloride
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity Profiling
Remoxipride's interaction with the family of dopamine receptors is a central aspect of its mechanism of action. The compound exhibits a clear preference for the D2-like subfamily of receptors (D2, D3, and D4) over the D1-like subfamily (D1 and D5). tocris.com
Selective Dopamine D2 Receptor Antagonism and Binding Characteristics
Remoxipride (B1679305) is a selective antagonist of dopamine D2 receptors. ncats.iodrugbank.commedchemexpress.com In vitro binding studies have determined its affinity for these receptors. Using [3H]raclopride as the radioligand in rat striatal tissue, remoxipride demonstrated a Ki (inhibition constant) of 113 nM. nih.govbiocrick.com Another study reported a Ki value of approximately 300 nM for D2 receptors. rndsystems.combio-techne.com It's important to note that the choice of radioligand can influence the measured affinity, with some studies suggesting that the use of high-affinity radioligands like [3H]spiperone may lead to methodological issues and report lower affinities for remoxipride. nih.gov The affinity of remoxipride for D2 receptors is considered weaker than that of some other antipsychotic agents, which is thought to contribute to some of its clinical characteristics. drugbank.com
Interactions with Dopamine D1, D3, D4, and D5 Receptors
Remoxipride exhibits a clear selectivity for D2 receptors over other dopamine receptor subtypes. rndsystems.combio-techne.comnih.gov Studies have shown that it has very low affinity for D1 receptors. nih.govresearchgate.net Specifically, one study reported an IC50 value of greater than 100 µM for D1 receptors, indicating a much weaker interaction compared to its affinity for D2 receptors. medchemexpress.commedchemexpress.com
Its affinity for D3 and D4 receptors is also considerably lower than for D2 receptors. rndsystems.combio-techne.com The Ki values for D3 and D4 receptors have been reported to be approximately 1600 nM and 2800 nM, respectively. biocrick.comrndsystems.combio-techne.com This demonstrates a clear hierarchical preference for the D2 subtype. While some antipsychotics show similar potencies for D2 and D3 receptors, remoxipride is notably less potent at the D3 receptor. nih.gov Similarly, its affinity for the D4 receptor is much weaker compared to its D2 receptor affinity. nih.gov There is no significant correlation between the clinical doses of antipsychotics and their affinities for D1 or D5 receptors. nih.gov
| Receptor Subtype | Affinity (Ki) in nM | Reference |
|---|---|---|
| Dopamine D2 | ~300 | rndsystems.combio-techne.com |
| Dopamine D3 | ~1600 | rndsystems.combio-techne.com |
| Dopamine D4 | ~2800 | rndsystems.combio-techne.com |
Investigation of Preferential Affinity for Extrastriatal Dopamine D2 Receptors
Research suggests that remoxipride may exhibit a preferential affinity for extrastriatal dopamine D2 receptors over those located in the striatum. ncats.ionih.govncats.io This characteristic is thought to be significant, as the differential distribution of dopamine receptors in various brain regions is linked to different physiological and behavioral functions. The preferential binding to extrastriatal D2 receptors, which are abundant in limbic areas of the brain, may contribute to its specific antipsychotic effects. drugbank.com
Receptor Binding Kinetics and Dissociation Dynamics
The kinetics of how a drug binds to and dissociates from its receptor target can significantly influence its pharmacological effect.
Analysis of Association and Dissociation Rates from Dopamine Receptors
The kinetic profile of remoxipride at the dopamine D2 receptor has been a subject of investigation, with some studies suggesting it possesses a rapid rate of association and dissociation. scbt.com One study reported a dissociation rate (koff) of 1.9 min−1. nih.gov However, there is some discrepancy in the literature, with another study reporting a much faster dissociation rate of 12.2 min−1. nih.gov These differences may be attributable to the different methodologies employed, such as direct binding assays versus indirect functional readouts. nih.gov The "fast-off" hypothesis suggests that atypical antipsychotics may have a faster dissociation rate from D2 receptors, which could contribute to a more favorable side effect profile. core.ac.uk
| Kinetic Parameter | Value | Reference |
|---|---|---|
| Dissociation Rate (koff) | 1.9 min-1 | nih.gov |
| Dissociation Rate (koff) | 12.2 min-1 | nih.gov |
Comparative Kinetic Studies with Other Dopaminergic Ligands
This compound is a selective dopamine D2 receptor antagonist. rndsystems.com Its binding affinity for D2 receptors is weaker compared to typical antipsychotics but shows selectivity over other dopamine receptor subtypes. rndsystems.compsychiatryonline.org Research indicates that remoxipride binds more loosely to the D2 receptor than dopamine itself, a characteristic shared with other atypical antipsychotics. psychiatryonline.org This is in contrast to traditional antipsychotics like haloperidol (B65202) and chlorpromazine, which bind more tightly than dopamine. psychiatryonline.org
The dissociation rate of remoxipride from the human-cloned D2 receptor is rapid, occurring in less than 60 seconds. psychiatryonline.org This fast dissociation is a key kinetic feature that distinguishes it from slowly dissociating typical antipsychotics such as haloperidol and raclopride (B1662589). psychiatryonline.org
In comparative studies, remoxipride is reported to be approximately 50-fold more potent than sulpiride (B1682569) in antagonizing the effects of apomorphine (B128758) in rats. rndsystems.com While its clinical efficacy is considered similar to that of haloperidol, its kinetic profile is markedly different. oup.com For instance, amisulpride, another benzamide (B126) derivative, shows a higher affinity for D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors compared to remoxipride. psu.edu
The binding affinity (Ki) of remoxipride for D2, D3, and D4 receptors is approximately 300 nM, 1600 nM, and 2800 nM, respectively, demonstrating its preference for the D2 receptor. rndsystems.com
Comparative Binding Kinetics of Dopaminergic Ligands
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Dissociation Rate from D2 Receptor | Reference |
|---|---|---|---|---|
| Remoxipride | D2 | ~300 | Rapid (<60 seconds) | rndsystems.com, psychiatryonline.org |
| Remoxipride | D3 | ~1600 | N/A | rndsystems.com |
| Remoxipride | D4 | ~2800 | N/A | rndsystems.com |
| Haloperidol | D2 | 27 | Slow | tocris.com, psychiatryonline.org |
| Raclopride | D2 | High Affinity | Slow | oup.com, psychiatryonline.org |
| Sulpiride | D2/D3 | Less potent than Remoxipride | N/A | rndsystems.com |
| Amisulpride | D2 | 2.8 | Rapid | psu.edu, psychiatryonline.org |
| Amisulpride | D3 | 3.2 | N/A | psu.edu |
| Clozapine | D2 | 35 | Rapid | tocris.com, psychiatryonline.org |
| Clozapine | D4 | 22 | N/A | tocris.com |
Molecular Mechanisms of Receptor Interaction
Effects on Receptor Conformation and Ligand-Induced States
The molecular interaction of remoxipride with the dopamine D2 receptor is influenced by its distinct conformational properties. X-ray crystallography studies reveal that in remoxipride, the carbonyl group of the carboxamide moiety is oriented nearly perpendicularly to the benzene (B151609) ring. This conformation prevents the formation of an intramolecular hydrogen bond between the amide hydrogen and the methoxy (B1213986) group, a feature observed in other o-methoxybenzamides.
It is suggested that benzamides with an N-ethyl-2-pyrrolidinylmethyl side chain, like remoxipride, interact with the receptor in a folded conformation. The side chain of remoxipride itself, however, tends to adopt an extended conformation.
Impact on Downstream Signaling Pathways, including cAMP Formation
Dopamine D2-like receptors, the primary target of remoxipride, are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by an agonist like dopamine typically leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
As a D2 receptor antagonist, remoxipride blocks the receptor, preventing dopamine from binding and initiating this inhibitory signal. Consequently, remoxipride prevents the dopamine-induced decrease in cAMP levels. nih.gov This action demonstrates the role of remoxipride in modulating the cAMP signaling pathway by antagonizing the inhibitory effect of dopamine on adenylyl cyclase. nih.gov Studies have shown that the dopamine-mediated inhibition of forskolin-stimulated luciferase expression (a reporter for cAMP activity) is sensitive to remoxipride, confirming its role in this pathway. nih.gov However, some research indicates that remoxipride on its own does not have an effect on forskolin-stimulated cAMP activity, highlighting its role as a pure antagonist in this system. researchgate.net
Regulation of Dopamine Receptor Expression (e.g., D1, D2, D5 upregulation/downregulation)
Chronic administration of antipsychotic drugs can lead to changes in the expression levels of dopamine receptors. One of the known consequences of long-term treatment with D2 antagonists is the upregulation of D2 receptors. pitt.edu Specifically for remoxipride, chronic use has been shown to cause an upregulation in the expression of D2 receptors.
In addition to its effect on D2 receptors, chronic treatment with antipsychotics can also influence other dopamine receptor subtypes. Research has indicated that chronic remoxipride administration can lead to the downregulation of D1 and D5 dopamine receptors in the primate prefrontal cortex. pitt.edu In contrast, some studies on antipsychotics like haloperidol have reported a downregulation of D1 receptors in the substantia nigra pars reticulata, while newer antipsychotics like olanzapine (B1677200) and sertindole (B1681639) did not produce this effect. nih.gov
Neuropharmacological Actions of Remoxipride Hydrochloride in Preclinical Models
Central Antidopaminergic Activity Studies
Remoxipride (B1679305) hydrochloride's primary mechanism of action involves the blockade of central dopamine (B1211576) D2 receptors. nih.govnih.gov Preclinical research demonstrates its potent, selective antagonist activity at these receptors, with a notable preference for those located in extrastriatal regions over striatal regions. nih.govnih.gov This selectivity is believed to underlie its distinct pharmacological profile compared to classical neuroleptics. nih.gov
Remoxipride has been shown to significantly influence the synthesis and metabolism of dopamine in the brain, a hallmark of its central antidopaminergic action. In vivo studies in rats have demonstrated that remoxipride administration leads to a dose- and time-dependent increase in the concentration of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in both the striatum and the nucleus accumbens. nih.gov Furthermore, levels of another major dopamine metabolite, homovanillic acid (HVA), are also markedly elevated following remoxipride treatment. nih.gov
This enhancement of dopamine turnover is a direct consequence of D2 receptor blockade, which disrupts the normal negative feedback mechanism controlling dopamine synthesis and release. Research involving the inhibition of monoamine synthesis has confirmed this effect. For instance, remoxipride was found to preferentially increase dopamine utilization in the olfactory tubercle, a mesolimbic region. nih.gov In contrast to its profound effects on the dopamine system, remoxipride induces only minor alterations in the metabolism of norepinephrine (B1679862) and serotonin. nih.gov
Studies measuring the accumulation of dihydroxyphenylalanine (DOPA) after decarboxylase inhibition provide a quantitative measure of dopamine synthesis. These experiments have established the potency of remoxipride and its metabolites in stimulating dopamine synthesis in the neostriatum of rats. nih.gov
Table 1: Effect of Remoxipride and Metabolites on Neostriatal DOPA Accumulation in Rats
The table below shows the median effective dose (ED50) for stimulating the accumulation of dihydroxyphenylalanine (DOPA), an indicator of dopamine synthesis, in the rat neostriatum.
| Compound | ED50 (μmol/kg) | Reference |
|---|---|---|
| Remoxipride | ~20 | nih.gov |
| NCQ-344 | ~0.01 | nih.gov |
| FLA-797 | ~0.1 | nih.gov |
| FLA-908 | ~2.2 | nih.gov |
| NCQ-436 | ~25 | nih.gov |
| NCQ-469 | ~30 | nih.gov |
A defining feature of remoxipride in preclinical models is its differential impact on various dopaminergic pathways. nih.gov It exhibits a preferential blockade of dopamine receptors in the mesolimbic system (e.g., nucleus accumbens, olfactory tubercle) compared to the nigrostriatal system (striatum). nih.govnih.gov This regional selectivity is considered a key factor in its atypical antipsychotic profile, which separates therapeutic action from a high liability for extrapyramidal side effects. nih.govnih.gov
In vivo binding studies in rats revealed that remoxipride caused a more pronounced blockade of [3H]spiperone binding in mesolimbic dopamine-rich areas and the substantia nigra, with a significantly weaker effect in the striatum, a profile distinct from the classical antipsychotic haloperidol (B65202). nih.gov This preferential action on mesolimbic dopamine neurotransmission is further supported by behavioral data showing a selective inhibition of locomotor activity over stereotyped behaviors. nih.govnih.gov
Comparative studies with other D2 antagonists like raclopride (B1662589) show that while both drugs increase dopamine metabolite concentrations in the striatum (nigrostriatal terminals) and nucleus accumbens (mesolimbic terminals), they can be distinguished by their other neuroendocrine effects. nih.gov The weaker influence of remoxipride on striatal dopamine function is consistent with its low tendency to induce catalepsy, a behavior strongly linked to nigrostriatal dopamine blockade. nih.gov
Metabolism and Pharmacological Activity of Remoxipride Metabolites in Preclinical Systems
Identification and Characterization of Major Metabolic Products in Animal Models
In rodents, the metabolism of remoxipride (B1679305) primarily involves reactions on the aromatic moiety of the molecule. nih.gov The main metabolic pathways identified are O-demethylation and aromatic hydroxylation, resulting in phenolic derivatives. nih.gov These phenolic metabolites are subsequently excreted, predominantly in conjugated forms. nih.gov In contrast, studies in dogs and humans show that the primary metabolic routes involve oxidation at the alpha-carbons of the pyrrolidine (B122466) ring. nih.gov This leads to the formation of N-demethylated, pyrrolidone, and hydroxypyrrolidone products. nih.govdrugbank.com
Some of the key metabolites identified in rats include FLA 797, FLA 908, NCQ 436, and NCQ 469. nih.gov In humans, the major metabolites arise from the oxidation of the pyrrolidone ring and include compounds like FLA 850, NCL 118, NCM 009, and NCM 001. drugbank.comresearchgate.net These differences in metabolic pathways between species highlight the importance of careful cross-species evaluation in preclinical studies.
In Vitro Receptor Affinities of Identified Metabolites for Dopamine (B1211576) Receptor Subtypes
The affinity of remoxipride and its metabolites for dopamine receptors has been a key area of investigation to understand their antipsychotic potential. Remoxipride itself exhibits a binding affinity (Ki) of 113 nM for [3H]raclopride-labelled dopamine D2 receptors in the rat striatum. nih.gov It shows selectivity for D2 receptors over D3 and D4 receptors, with Ki values of approximately 300 nM, 1600 nM, and 2800 nM for D2, D3, and D4 receptors, respectively. bio-techne.comtocris.combiocrick.comrndsystems.com
Interestingly, some of the phenolic metabolites found predominantly in rats display considerably higher affinities for dopamine D2 and D3 receptors than the parent compound, remoxipride. nih.gov Conversely, the pyrrolidone metabolites, which are the main products in humans, exhibit very low affinity for both D1 and D2 dopamine receptors. researchgate.netnih.gov The phenolic metabolites formed in rats maintain selectivity for the D2 receptor, with minimal affinity for the D1 receptor, similar to remoxipride. researchgate.netnih.gov
Table 1: In Vitro Dopamine Receptor Affinities (Ki, nM) of Remoxipride and its Metabolites
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor |
|---|---|---|---|
| Remoxipride | ~300 bio-techne.comtocris.combiocrick.comrndsystems.com | ~1600 bio-techne.comtocris.comrndsystems.com | ~2800 bio-techne.comtocris.comrndsystems.com |
| Phenolic Metabolites (Rat) | Higher than Remoxipride nih.gov | Higher than Remoxipride nih.gov | - |
| Pyrrolidone Metabolites (Human) | Very Low Affinity researchgate.netnih.gov | Very Low Affinity nih.gov | - |
In Vivo Pharmacological Contributions of Metabolites
Assessment of Metabolite Activity on Postsynaptic Dopamine Receptor Blockade
Studies in male rats have shown that the ability of remoxipride's metabolites to block postsynaptic dopamine receptor activity in vivo is correlated with their affinity for the D2 receptor. researchgate.netnih.gov The phenolic metabolites, which have a higher affinity for D2 receptors, demonstrated a dose-dependent blockade of responses induced by both direct (apomorphine) and indirect (d-amphetamine) dopamine receptor stimulation. researchgate.net This indicates that they actively block postsynaptic D2 receptors in a living system. researchgate.net In contrast, the pyrrolidone metabolites, with their weak D2 receptor affinity, only marginally affected dopamine receptor-mediated responses, even at high doses, suggesting they are weak D2 receptor antagonists in vivo. researchgate.net
Investigation of Remoxipride as a Prodrug in Laboratory Studies
Laboratory studies in rats have suggested that remoxipride may act as a prodrug. nih.gov This is supported by the observation that its potency and efficacy are dependent on hepatic metabolism. nih.gov For instance, intraperitoneal administration, which subjects the drug to first-pass metabolism in the liver, was more effective than subcutaneous administration. nih.gov Furthermore, when administered directly into the brain (intracerebroventricularly), thereby bypassing significant metabolism, remoxipride lost virtually all of its biological effects. nih.gov The ED50 values for increasing neostriatal dihydroxyphenylalanine accumulation, an indicator of dopamine synthesis, were significantly lower for some phenolic metabolites (e.g., NCQ-344 and FLA-797) compared to remoxipride itself, further supporting the prodrug hypothesis in rats. biocrick.comnih.gov
Table 2: ED50 Values for Neostriatal Dihydroxyphenylalanine Accumulation in Rats
| Compound | ED50 (µmol/kg) |
|---|---|
| Remoxipride | ~20 biocrick.comnih.gov |
| NCQ-344 | ~0.01 biocrick.comnih.gov |
| FLA-797 | ~0.1 biocrick.comnih.gov |
| FLA-908 | ~2.2 biocrick.comnih.gov |
| NCQ-436 | ~25 biocrick.comnih.gov |
| NCQ-469 | ~30 biocrick.comnih.gov |
Analysis of Species-Specific Metabolic Pathways and Their Pharmacological Implications
Significant species-specific differences exist in the metabolism of remoxipride, which have important pharmacological implications. nih.gov In rodents, the formation of highly active phenolic metabolites contributes significantly to the observed pharmacological effects. nih.gov This is in stark contrast to dogs and humans, where the primary metabolites are the less active pyrrolidone derivatives. nih.govresearchgate.netnih.gov
These metabolic differences also influence the pharmacokinetic properties of remoxipride across species. For example, protein binding of remoxipride is low in rodent plasma (20-30%) but high in canine and human plasma (approximately 80%). nih.gov Consequently, the volume of distribution is higher in rodents compared to dogs and humans. nih.gov The bioavailability of oral remoxipride is also markedly different, being low in rodents due to extensive first-pass metabolism, while it is high in dogs and humans. nih.gov These species-specific metabolic and pharmacokinetic profiles are critical considerations when extrapolating preclinical findings to clinical scenarios.
Compound Names
| Abbreviation / Code | Chemical Name |
| FLA 797 | (S)-3-bromo-N[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide nih.gov |
| FLA 850 | Not specified in search results |
| FLA 873 | Not specified in search results |
| FLA 908 | Not specified in search results |
| NCL 118 | Not specified in search results |
| NCM 001 | Not specified in search results |
| NCM 009 | Not specified in search results |
| NCQ 344 | Not specified in search results |
| NCQ 436 | (S)-(-)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5,6-dihydroxy-2-methoxybenzamide semioxalate nih.gov |
| NCQ 469 | (S)-(-)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-hydroxy-2,6-dimethoxybenzamide hydrochloride nih.gov |
| NCR 181 | (S)(-)-5-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide tartrate nih.gov |
| Remoxipride | (S)-(-)-3-bromo-N([(1-ethyl-2-pyrrolidinyl)methyl]-2, 6-dimethoxybenzamide nih.gov |
Advanced Research Methodologies for Studying Remoxipride Hydrochloride
Quantitative Receptor Autoradiography and Radioligand Binding Assays
Quantitative receptor autoradiography and radioligand binding assays are fundamental techniques for characterizing the interaction of compounds like remoxipride (B1679305) with their receptor targets. These methods provide crucial data on binding affinity and receptor distribution.
Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its receptor. creative-bioarray.comgiffordbioscience.com These assays involve incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest and then measuring the amount of bound radioactivity. Competition binding assays, a common variant, are used to determine the affinity of an unlabeled compound, such as remoxipride, by measuring its ability to displace a known radioligand. creative-bioarray.com
Studies have shown that remoxipride is a selective dopamine (B1211576) D2 receptor antagonist. nih.gov For instance, it has been demonstrated to displace the radioligand [3H]spiperone from rat striatal preparations with an IC50 value of 1570 nM. nih.gov In another study, remoxipride bound to [3H]raclopride-labeled dopamine D2 receptors in rat striatum with a Ki of 113 nM. nih.gov The choice of radioligand can influence the apparent affinity; lower affinities are sometimes reported with [3H]spiperone, potentially due to methodological factors associated with high-affinity radioligands. nih.gov
Quantitative receptor autoradiography allows for the visualization and quantification of receptor distribution in tissue sections. This technique has been instrumental in demonstrating the preferential action of remoxipride in specific brain regions. For example, in contrast to the typical antipsychotic haloperidol (B65202), remoxipride has been shown to cause a preferential blockade of [3H]spiperone binding in mesolimbic dopamine-rich areas and the substantia nigra, with less effect in the striatum. nih.gov
| Radioligand | Tissue Preparation | Remoxipride Binding Affinity | Reference |
| [3H]spiperone | Rat Striatum | IC50 = 1570 nM | nih.gov |
| [3H]raclopride | Rat Striatum | Ki = 113 nM | nih.gov |
In Vivo Microdialysis Techniques for Neurochemical Monitoring
In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This methodology has been crucial in understanding the neurochemical effects of remoxipride.
Microdialysis studies have revealed that remoxipride administration leads to changes in dopamine neurochemistry. A single injection of remoxipride has been shown to increase the dialysate concentrations of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum of rats. nih.gov Furthermore, continuous administration of remoxipride for 14 days resulted in maintained elevated levels of these neurochemicals. nih.gov
Interestingly, after long-term treatment with remoxipride and a subsequent washout period, a challenge dose of remoxipride still increased the dialysate concentrations of dopamine, DOPAC, and HVA to a similar extent as the initial single dose. nih.gov This suggests that while an adaptation in the basal state of the dopamine system may occur with chronic treatment, tolerance to the dopamine-releasing effects of remoxipride does not develop. nih.gov
| Condition | Neurochemical Change in Striatal Dialysate |
| Single Remoxipride Injection | Increased Dopamine, DOPAC, and HVA |
| Continuous 14-day Remoxipride Administration | Maintained elevated levels of Dopamine, DOPAC, and HVA |
| Remoxipride Challenge After Long-Term Treatment | Increased Dopamine, DOPAC, and HVA (similar to single injection) |
Electrophysiological Approaches for Assessing Neuronal Activity Modulation
Electrophysiological techniques provide a direct measure of neuronal activity and are invaluable for assessing how drugs like remoxipride modulate the firing patterns of neurons. These methods can range from in vivo recordings in anesthetized or freely moving animals to in vitro recordings from brain slices.
Studies investigating the effects of remoxipride on sleep-waking patterns and electroencephalographic (EEG) activity have provided insights into its sedative profile. In rats, remoxipride did not significantly affect total sleep or non-rapid eye movement (non-REM) sleep, with only a slight reduction in REM sleep at a high dose. nih.gov In rabbits, remoxipride induced no significant changes in the EEG power spectrum. nih.gov This contrasts with the effects of haloperidol, which enhanced both total and non-REM sleep and slowed EEG activity. nih.gov These findings suggest that remoxipride has weak or no sedative effects. nih.gov
Sophisticated Animal Behavioral Paradigms for Dopaminergic Assessment
Animal behavioral paradigms are essential for evaluating the in vivo functional consequences of a drug's action on the dopaminergic system. These models can predict antipsychotic efficacy and the likelihood of extrapyramidal side effects.
Remoxipride has been shown to preferentially block apomorphine-induced hyperactivity with only weak effects on stereotypies, a behavioral pattern often associated with higher dopamine receptor stimulation. nih.gov The potency of remoxipride in this model was found to be approximately 50 times higher than that of sulpiride (B1682569). nih.gov Furthermore, remoxipride induced only a weak, atypical form of catalepsy, a motor side effect often seen with typical antipsychotics. nih.gov The significant separation between the dose required to block hyperactivity and the dose that induces catalepsy is indicative of a lower potential for extrapyramidal symptoms. nih.gov
More recent animal models of schizophrenia, such as those assessing latent inhibition or prepulse inhibition, have also demonstrated the efficacy of remoxipride. nih.gov
Molecular Genetic and Cell Biology Techniques in Dopamine Receptor Research
Molecular genetic and cell biology techniques have revolutionized the study of drug-receptor interactions by allowing for the investigation of receptor gene and protein expression, as well as the functional characterization of cloned receptors.
Studies on Dopamine Receptor Gene and Protein Expression
Research has shown that chronic administration of remoxipride can lead to changes in the expression of dopamine receptors. Chronic use has been associated with an upregulation of D2 receptor expression and a downregulation of D1 and D5 receptor expression in the prefrontal cortex. drugbank.com This modulation of receptor expression may be related to its antipsychotic activity. drugbank.com
Remoxipride has also been observed to increase the expression of the immediate early gene and protein c-fos in the nucleus accumbens, but not in the dorsolateral striatum. drugbank.com This region-specific effect on gene expression may contribute to its atypical antipsychotic profile and reduced incidence of extrapyramidal symptoms. drugbank.com
Utilization of Cloned Dopamine Receptor Systems for Functional Studies
The use of cloned dopamine receptor systems allows for the detailed in vitro characterization of a compound's binding properties at specific receptor subtypes, free from the complexities of native tissue preparations.
Studies utilizing cloned human dopamine D2A and D3 receptors have been employed to investigate the binding properties of remoxipride and its metabolites. nih.gov Remoxipride itself exhibits a specific affinity for these cloned receptors. Interestingly, some of the phenolic metabolites of remoxipride, which are more prevalent in rats, show considerably higher affinities for both D2 and D3 receptors than the parent compound. nih.gov In contrast, the pyrrolidone metabolites, which are the main metabolites in humans, have very low affinities for these receptors. nih.govresearchgate.net These findings highlight the importance of considering species-specific metabolism when interpreting preclinical data.
| Compound | Receptor Target | Relative Affinity |
| Remoxipride | Cloned Human Dopamine D2A and D3 Receptors | Moderate |
| Phenolic Metabolites (Rat) | Cloned Human Dopamine D2A and D3 Receptors | High |
| Pyrrolidone Metabolites (Human) | Cloned Human Dopamine D2A and D3 Receptors | Low |
Chromatographic and Spectrometric Methods for Metabolite Quantification in Biological Matrices
The accurate quantification of remoxipride and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. To achieve the necessary sensitivity and selectivity, various advanced analytical methodologies centered around chromatography and spectrometry have been developed and employed. These methods allow for the precise measurement of parent drug and metabolite concentrations, even at very low levels.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection represents a robust and widely used technique for the determination of remoxipride. A reversed-phase column liquid chromatographic method has been established for quantifying remoxipride in both plasma and urine. nih.gov This approach typically involves a straightforward one-step liquid-liquid extraction process to isolate the analyte from the biological matrix before injection into the HPLC system. nih.gov For enhanced sensitivity, particularly for clinical applications requiring the measurement of low concentrations, a modified two-step extraction protocol can be implemented, allowing for the determination of plasma concentrations down to 2 nM with acceptable precision. nih.gov Separation is commonly achieved on octadecylsilica columns, followed by quantification using UV absorbance detection. nih.gov
In recent years, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. nih.govmdpi.com Ultra-high-performance liquid chromatography (UPLC) systems are often used to achieve faster separation times and higher resolution compared to traditional HPLC. researchgate.netnih.gov For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly specific quantification of the target analytes by monitoring a specific precursor-to-product ion transition for remoxipride and each of its metabolites. nih.govmdpi.com
Sample preparation is a critical step to remove interferences from complex biological matrices like plasma. Common techniques include:
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For polar metabolites like glucuronides, pH adjustment of the sample may be necessary to ensure efficient extraction. scispace.com
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation by using a solid sorbent to bind the analytes of interest while matrix components are washed away. The retained analytes are then eluted with a small volume of a strong solvent. scispace.commdpi.com
These advanced methodologies enable the simultaneous quantification of a parent drug and its multiple metabolites. Studies on remoxipride have identified several key metabolites, including various phenolic and pyrrolidone derivatives. nih.govnih.gov The concentration of these pharmacologically inactive metabolites, alongside the parent drug, can be effectively monitored in pharmacokinetic studies, particularly in specific patient populations such as those with impaired renal function where metabolite accumulation may occur. nih.gov
The combination of efficient sample preparation, high-resolution chromatographic separation, and highly sensitive spectrometric detection provides the analytical foundation for detailed investigations into the metabolism and disposition of remoxipride hydrochloride.
Table 1: Comparison of Analytical Methods for Remoxipride Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| Principle | Separation via liquid chromatography, detection by UV absorbance. nih.gov | Separation via ultra-high-performance liquid chromatography, detection by mass spectrometry. nih.govresearchgate.net |
| Detector | Ultraviolet (UV) Detector | Triple Quadrupole Mass Spectrometer |
| Sample Matrix | Plasma, Urine nih.gov | Plasma, Serum, Urine nih.govsemanticscholar.org |
| Sample Preparation | Liquid-Liquid Extraction nih.gov | Protein Precipitation, Solid-Phase Extraction (SPE) researchgate.netmdpi.com |
| Selectivity | Moderate to Good | Very High |
| Sensitivity (LOQ) | ~2 nM (with optimized extraction) nih.gov | Sub-nanomolar to picomolar range |
| Analysis Time | Longer | Shorter (typically < 6 minutes) researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Theoretical and Structural Considerations for Remoxipride Hydrochloride and Analogs
Elucidation of Structure-Activity Relationships for Dopamine (B1211576) Receptor Binding and Selectivity
Remoxipride (B1679305), a substituted benzamide (B126), is recognized for its high selectivity as a dopamine D2 receptor antagonist. nih.govnih.govuab.cat This selectivity is a key feature distinguishing it from many classical neuroleptics that interact with a broader range of receptors. nih.gov The structure-activity relationship (SAR) for remoxipride and its analogs hinges on specific chemical features that govern its interaction with the D2 receptor.
Key structural components influencing binding and selectivity include the methoxy-substituted benzamide ring, the ethylpyrrolidine side chain, and the spatial arrangement between these moieties. Comparative studies with analogs such as eticlopride (B1201500) and NCQ 115 reveal critical insights. Quantum mechanical calculations have shown that the benzamide portion of eticlopride and NCQ 115 tends to adopt a planar conformation, which is stabilized by intramolecular hydrogen bonds. ias.ac.in In contrast, remoxipride's structure is less planar. ias.ac.in
A significant factor in remoxipride's comparatively lower potency is believed to be the steric hindrance caused by its second ortho-methoxy group on the phenyl ring. ias.ac.in This additional group, absent in the more potent analog NCQ 115, likely creates an unfavorable steric interaction at the receptor's binding site. ias.ac.in The phenolic metabolites of remoxipride, such as FLA 797 (–) and FLA 908 (–), have been found to have a higher affinity for D2 receptors and are more effective at inducing catalepsy in animal models, further highlighting the importance of the substitution pattern on the aromatic ring. researchgate.net
The protonated state of the pyrrolidine (B122466) nitrogen is also crucial. In this state, the molecule can form an intramolecular hydrogen bond with the carbonyl of the amide group, leading to a folded conformation. ias.ac.in This contrasts with the extended structure of the free base form. ias.ac.in This conformational flexibility is a key determinant of how the ligand fits into the receptor's binding pocket.
| Compound | Key Structural Difference from Remoxipride | Dopamine D2 Receptor Affinity | Conformation of Benzamide Moiety |
| Remoxipride | Baseline (two methoxy (B1213986) groups) | Moderate | Nearly planar to perpendicular ias.ac.in |
| Eticlopride | Chloro and ethyl groups, different side chain | High | Planar (stabilized by H-bonds) ias.ac.in |
| NCQ 115 | Lacks the second ortho-methoxy group | High | Planar (stabilized by H-bonds) ias.ac.in |
Rational Design Principles for Developing Novel Dopamine Receptor Ligands Based on the Remoxipride Scaffold
The SAR of the remoxipride scaffold provides several guiding principles for the rational design of new dopamine receptor ligands with tailored properties. The goal is often to enhance affinity, improve selectivity, or modify pharmacokinetic profiles while retaining the favorable "atypical" characteristics.
Modification of the Aromatic Ring Substitution: The observation that the second ortho-methoxy group in remoxipride may cause steric hindrance suggests that modifying this position is a primary strategy. ias.ac.in Replacing it with smaller groups or bioisosteres could enhance binding affinity by improving the fit within the D2 receptor pocket. The high affinity of analogs like NCQ 115, which lacks this group, supports this design principle. ias.ac.in
Constraining Conformational Flexibility: The conformation of the molecule, particularly the planarity of the benzamide moiety and the orientation of the side chain, is critical. ias.ac.in Introducing rigid linkers or cyclic structures can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. The design of molecules that favor the planar benzamide structure seen in higher-affinity analogs is a rational approach. ias.ac.in
Altering the Pyrrolidine Side Chain: The N-ethylpyrrolidine group interacts with specific residues in the receptor. Modifications to this part of the scaffold, such as changing the alkyl substituent on the nitrogen or altering the ring size, can fine-tune the ligand's interaction with the receptor. This can influence not only affinity but also functional activity (i.e., antagonist versus partial agonist properties).
Bioisosteric Replacement: Key functional groups, like the amide linker and methoxy groups, can be replaced with bioisosteres to improve metabolic stability or alter electronic properties, which in turn can affect receptor binding and selectivity.
By applying these principles, medicinal chemists can systematically modify the remoxipride scaffold to explore the chemical space around the D2 receptor, aiming to develop novel ligands with optimized therapeutic potential.
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions
Computational methods are invaluable for understanding the precise interactions between remoxipride and the dopamine D2 receptor at an atomic level. These techniques allow researchers to visualize binding modes and predict the affinity of novel analogs.
Conformational Analysis: Methods like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) have been used to study the conformational preferences of remoxipride and its analogs. ias.ac.in These studies predict that in its protonated form, remoxipride adopts a folded structure due to an intramolecular hydrogen bond between the pyrrolidine nitrogen and the amide carbonyl group. ias.ac.in The free base, however, is characterized by a more extended structure. ias.ac.in These calculations reveal that the molecule has limited conformational flexibility, with distinct low-energy states. ias.ac.in
| Molecule Form | Predicted Conformation | Key Stabilizing Feature |
| Remoxipride (Protonated) | Folded | Intramolecular hydrogen bond ias.ac.in |
| Remoxipride (Free Base) | Extended | Lack of intramolecular H-bond ias.ac.in |
Molecular Docking and Dynamics: A three-dimensional model of the dopamine D2 receptor, typically constructed based on its similarity to other G-protein-coupled receptors, serves as the target for docking simulations. nih.gov In these models, the ligand-binding site is located within a central core formed by seven transmembrane alpha-helices. nih.gov The protonated amino group of dopamine-like ligands is oriented toward negatively charged aspartate residues, which act as an anchor point. nih.gov
Molecular dynamics simulations can then be used to examine the stability of the docked pose and the dynamic behavior of the ligand-receptor complex over time. For a ligand like remoxipride, these simulations would model how its methoxy groups and pyrrolidine ring fit into hydrophobic pockets and how its polar groups form hydrogen bonds with receptor residues. These models help explain the structural basis for its selectivity and provide a dynamic picture of the binding event, suggesting how ligand binding might induce the conformational changes in the receptor necessary for signal transduction (or lack thereof, in the case of an antagonist). nih.gov
Theoretical Frameworks for Understanding Atypical Antipsychotic Action Mechanisms
The "atypical" profile of remoxipride, characterized by effective antipsychotic action with a reduced risk of extrapyramidal symptoms (EPS), can be understood through several theoretical frameworks. nih.govuab.cat
Dopamine D2 Receptor Selectivity: Unlike typical antipsychotics such as haloperidol (B65202), which block a variety of receptors, remoxipride is highly selective for the D2 receptor. nih.govnih.gov The theory posits that this selectivity avoids the side effects associated with the blockade of other receptors (e.g., muscarinic, histaminergic, adrenergic).
Anatomical Selectivity (Limbic vs. Striatal): A key theory for atypicality is that some drugs preferentially target the mesolimbic dopamine pathway (implicated in psychosis) over the nigrostriatal pathway (involved in motor control). Evidence for this comes from studies on the expression of the immediate early gene c-Fos. Remoxipride has been shown to increase the expression of the Fos protein in the nucleus accumbens (part of the mesolimbic system) but not in the dorsolateral striatum (part of the nigrostriatal system). drugbank.comtaylorandfrancis.com This suggests a mechanism of action that is anatomically targeted, thereby reducing the likelihood of motor side effects. drugbank.com
Receptor Binding Kinetics (Fast Dissociation): While not as central to remoxipride's profile as for drugs like clozapine, the "fast dissociation" hypothesis is a relevant framework. This theory suggests that atypical antipsychotics bind more loosely and dissociate from the D2 receptor more rapidly than typical agents. This would allow endogenous dopamine to still compete for the receptor, preserving some level of normal physiological dopamine transmission, especially in high-dopamine areas like the striatum, thus preventing severe EPS. Remoxipride is described as a weak D2 receptor antagonist, and its weaker binding compared to dopamine itself may contribute to its atypical profile. drugbank.com
Subpopulation of D2 Receptors: Research suggests that remoxipride may act on a specific subpopulation of D2 receptors in vivo. nih.govuoa.gr Studies using receptor inactivation techniques showed that while haloperidol could completely protect D2 receptors, remoxipride offered only partial protection. nih.gov This implies that remoxipride might not interact with all D2 receptors equally, possibly targeting a specific state or location of the receptor that is more relevant to psychosis than to motor control. nih.govuoa.gr
These frameworks are not mutually exclusive and collectively provide a theoretical basis for the unique clinical profile of remoxipride, linking its molecular structure and receptor interactions to its therapeutic action.
Future Directions and Unexplored Research Avenues for Remoxipride Hydrochloride
Potential for Remoxipride (B1679305) Hydrochloride as a Tool in Novel Dopaminergic Pathway Research
Remoxipride hydrochloride's high selectivity for dopamine (B1211576) D2 receptors makes it an invaluable tool for dissecting the intricate roles of different dopaminergic pathways in the brain. nih.gov Its preferential action on the mesolimbic pathway over the nigrostriatal pathway, which is associated with motor control, allows researchers to investigate the functions of these circuits with greater precision. nih.govnih.gov This selectivity is a key feature that distinguishes it from many classical antipsychotics. nih.gov
Future research can leverage this property to:
Delineate the functional dichotomy of dopaminergic circuits: By comparing the effects of remoxipride with less selective dopamine antagonists, researchers can better isolate the specific contributions of the mesolimbic pathway to reward, motivation, and the positive symptoms of psychosis. psychopharmacologyinstitute.com
Investigate D2 receptor subtypes: Studies have suggested that remoxipride may act on a subpopulation of dopamine D2 receptors. nih.gov Further investigation into this phenomenon could lead to a more refined understanding of D2 receptor heterogeneity and the development of more targeted therapeutics.
Explore the downstream signaling cascades: The selective blockade of D2 receptors by remoxipride can be used to map the specific intracellular signaling pathways that are modulated by these receptors in different brain regions. This could reveal novel targets for drug development.
Investigation of Less Characterized Receptor Interactions and Their Functional Significance
While remoxipride's primary target is the dopamine D2 receptor, evidence suggests that it also interacts with other receptor systems, albeit with lower affinity. drugbank.com A significant area for future exploration is its binding to sigma receptors. nih.gov A number of antipsychotic agents have shown affinity for sigma receptors, and it has been hypothesized that these receptors may play a role in the therapeutic effects of these drugs. nih.gov
Unexplored research avenues in this area include:
Investigating the interplay between dopamine and sigma receptor systems: Remoxipride provides a unique tool to study the potential cross-talk between the dopaminergic and sigma receptor systems. Research in this area could uncover novel mechanisms underlying psychosis and identify new therapeutic strategies that target both receptor systems.
Exploring other potential off-target interactions: A comprehensive screening of remoxipride against a wide range of receptors and enzymes could reveal previously uncharacterized interactions that may contribute to its effects.
Application in Advanced Animal Models of Neuropsychiatric Disorders
Animal models are crucial for understanding the pathophysiology of neuropsychiatric disorders and for the preclinical testing of novel treatments. Remoxipride has been shown to be effective in animal models that are predictive of antipsychotic activity, such as those assessing latent inhibition and prepulse inhibition. nih.gov These models primarily reflect the positive symptoms of schizophrenia.
Future applications of remoxipride in more advanced animal models could include:
Models of cognitive and negative symptoms: A major unmet need in the treatment of schizophrenia is the management of cognitive deficits and negative symptoms. nih.govmdpi.com While some research has suggested remoxipride may not be effective in certain neuroprotection models relevant to cognition, further investigation in a wider range of models is warranted. d-nb.info Its use in models that specifically assess these domains, such as those employing NMDA receptor antagonists, could provide valuable insights. nih.govdntb.gov.ua
Neurodevelopmental models: These models, which aim to replicate the early-life insults thought to contribute to the development of schizophrenia, offer a more etiologically relevant platform to study the disease. nih.gov Examining the effects of remoxipride in these models could help to understand its potential to modify the course of the illness.
Personalized medicine approaches: By using animal models with specific genetic mutations known to be associated with an increased risk for schizophrenia, researchers can investigate how an individual's genetic background might influence their response to remoxipride.
Development of Novel Research Methodologies Inspired by this compound Studies
The study of remoxipride has the potential to inspire and contribute to the development of novel research methodologies in neuropsychopharmacology. Its well-defined mechanism of action and distinct clinical profile make it an ideal compound for validating and refining new research techniques.
Promising areas for development include:
Pharmacometabolomics: This emerging field combines pharmacology with metabolomics to identify metabolic biomarkers of drug response. Remoxipride can be used as a case study to develop and validate pharmacometabolomic approaches for antipsychotic drugs. metrumrg.com By analyzing the metabolic changes induced by remoxipride in preclinical and clinical studies, researchers can identify potential biomarkers that could be used to predict treatment efficacy and side effects.
Quantitative Systems Pharmacology (QSP): QSP models integrate data from multiple biological scales to simulate the effects of drugs on complex physiological systems. nih.govnih.govfrontiersin.org The wealth of pharmacokinetic and pharmacodynamic data available for remoxipride makes it an excellent candidate for the development and validation of QSP models of the central nervous system. metrumrg.com These models could be used to simulate the effects of novel drug candidates and to optimize clinical trial designs.
Advanced in vivo imaging techniques: The use of high-resolution imaging techniques, such as positron emission tomography (PET), in conjunction with radiolabeled remoxipride or its analogs, could provide a more detailed understanding of its binding kinetics and receptor occupancy in the living brain. This could lead to the development of more precise methods for dosing antipsychotic medications.
Q & A
What are the key intermediates in the synthesis of Remoxipride hydrochloride, and how can their formation be optimized?
This compound is synthesized via intermediates such as 2-bromo-m-dihydroxybenzene , generated by brominating resorcinol using benzyltrimethylammonium tribromide. To optimize bromination:
- Use stoichiometric control to avoid over-bromination (e.g., excess brominating agents lead to tri-substituted byproducts) .
- Monitor reaction conditions (temperature, solvent polarity) to favor regioselectivity. For example, polar aprotic solvents enhance electrophilic substitution at the meta position .
- Validate intermediates via HPLC-MS and NMR to ensure purity (>95%) before proceeding to subsequent steps .
How can researchers resolve discrepancies in reported dopamine receptor activity (agonist vs. antagonist) for this compound?
While some sources describe Remoxipride as a D2 receptor antagonist , others label it a "D2RD agonist" . To clarify:
- Conduct radioligand binding assays using transfected cell lines expressing human D2 receptors. Measure displacement of [³H]-spiperone to determine Ki values .
- Compare functional activity via cAMP inhibition assays: Antagonists block dopamine-induced cAMP reduction, while agonists mimic it .
- Cross-reference findings with structural data (e.g., solid-state conformations from X-ray crystallography) to correlate receptor interaction modes with activity .
What experimental models are suitable for predicting CNS penetration of this compound?
A multi-compartmental pharmacokinetic model validated in rats can predict brain target-site concentrations:
- Use microdialysis to measure unbound drug levels in brain extracellular fluid (ECF) and plasma .
- Incorporate parameters like blood-brain barrier (BBB) permeability, brain tissue binding, and clearance rates. Validate against acetaminophen (low BBB penetration) and Remoxipride (moderate penetration) datasets .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human CNS distribution using rat-derived parameters .
How can the sodium channel modulation effects of this compound be characterized in epilepsy-related studies?
Remoxipride’s interaction with voltage-gated sodium channels can be assessed via:
- Patch-clamp electrophysiology in hippocampal neurons: Measure inhibition of Na⁺ currents (IC₅₀) and use-dependent block kinetics .
- Compare with known sodium channel blockers (e.g., carbamazepine) in seizure models (e.g., maximal electroshock in rodents) .
- Analyze structure-activity relationships (SAR) by modifying the 2,6-dimethoxybenzamide moiety to enhance channel specificity .
What methodologies are recommended for physicochemical characterization of this compound?
Key approaches include:
- pKa determination : Use potentiometric titration with a GLpKa analyzer. Remoxipride’s reported pKa is ~8.9, indicating moderate basicity under physiological conditions .
- Solid-state analysis : Employ X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphic forms impacting solubility and stability .
- LogP measurement : Utilize shake-flask or HPLC-derived methods to assess lipophilicity, critical for CNS penetration .
How can researchers design studies to evaluate Remoxipride’s efficacy in schizophrenia models while minimizing off-target effects?
- In vivo behavioral assays : Use prepulse inhibition (PPI) in rodents to quantify antipsychotic effects. Compare with haloperidol (D2 antagonist control) .
- PET imaging : Administer [¹¹C]-raclopride to measure D2 receptor occupancy in primate brains post-Remoxipride treatment .
- Off-target screening : Profile against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panel) to identify non-D2 interactions .
What strategies can mitigate challenges in reproducing synthesis protocols for this compound?
- Document critical quality attributes (CQAs) : Reaction time, temperature, and intermediate purity thresholds .
- Use design of experiments (DoE) to optimize bromination and amidation steps. Variables include reagent molar ratios and catalyst loading .
- Share raw spectral data (e.g., ¹H-NMR, IR) in supplementary materials to enable cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
